4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine - 1261365-40-5

4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Catalog Number: EVT-1682557
CAS Number: 1261365-40-5
Molecular Formula: C11H11F3N2O2
Molecular Weight: 260.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    3-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide

    • Compound Description: This compound is a potent type II CDK8 inhibitor. It exhibits significant antitumor activity against colorectal cancer in vivo. Mechanistically, it inhibits β-catenin activity indirectly by targeting CDK8, leading to downregulation of the WNT/β-catenin signaling pathway and inducing cell cycle arrest in G2/M and S phases [].
    • Compound Description: This compound is the dihydrochloride salt of pexidartinib, a drug used to treat tenosynovial giant cell tumor. It acts as a selective inhibitor of colony-stimulating factor 1 receptor (CSF1R) [].

      Compound Description: This nortopsentin analog exhibits antitumor activity against diffuse malignant peritoneal mesothelioma (DMPM) []. Acting as a cyclin-dependent kinase 1 inhibitor, it reduces DMPM cell proliferation, induces caspase-dependent apoptosis, and downregulates the expression of the antiapoptotic protein survivin [].

      Compound Description: This compound is another nortopsentin analog that displays potent antitumor activity against DMPM. Like compound 1f, it acts as a cyclin-dependent kinase 1 inhibitor, leading to reduced DMPM cell proliferation and inducing apoptosis [].

      Compound Description: This nortopsentin analog demonstrates significant antitumor activity against DMPM []. As a cyclin-dependent kinase 1 inhibitor, it inhibits cell proliferation and induces apoptosis in DMPM cells []. Additionally, it has shown efficacy in reducing tumor volume in DMPM xenograft models [].

      Compound Description: This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, including some with applications in the treatment of gastrointestinal inflammatory diseases [].

      Compound Description: This compound acts as a potent and selective JAK1 inhibitor []. It shows promise as a potential therapeutic agent for treating inflammatory and autoimmune diseases due to its ability to inhibit the JAK/STAT signaling pathway [].

    • Compound Description: This enantiomer of the previous compound exhibits even greater potency and selectivity for JAK1 []. It demonstrates significant potential as a therapeutic for diseases associated with JAK1 activity, including inflammatory and autoimmune disorders [].
    • Compound Description: This compound serves as a synthetic intermediate in the preparation of various substituted 1H-pyrrolo-[2,3-b]pyridines, many of which are investigated for their potential use as bioactive agents, including gastrointestinal inflammatory disease inhibitors and angiotensin II antagonists [].

    • Compound Description: This compound belongs to a series of pyrrolo[2,3-b]pyridine derivatives studied for their potential as Raf kinase inhibitors []. Raf kinases play a crucial role in various cellular processes, including cell growth, differentiation, and survival, and their deregulation is implicated in several diseases, including cancer.
    • Compound Description: This compound is another member of the pyrrolo[2,3-b]pyridine series investigated for its Raf kinase inhibitory potential []. Similar to the previous compound, its potential therapeutic application lies in targeting diseases associated with Raf kinase deregulation.
    • Compound Description: This compound serves as a starting point in the development of potent and selective inhibitors of cell division cycle 7 kinase (Cdc7) []. Cdc7 plays a crucial role in the initiation of DNA replication and is considered a promising target for anticancer therapies.
    • Compound Description: This compound represents a potent ATP-mimetic inhibitor of Cdc7 kinase with an IC50 value of 7 nM []. Its development emerged from structure-activity relationship studies starting with the previously mentioned (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one.
    • Compound Description: This compound, with its complex multi-aryl substituted pyrrolo[2,3-b]pyridine scaffold, is synthesized via a multi-step reaction involving a 2-amino-1H-pyrrole-3-carbonitrile intermediate and an arylidenemalononitrile derivative [].

      Compound Description: This compound is synthesized using a similar approach to the previous compound, employing a different arylidenemalononitrile derivative in the final cyclization step [].

    • Compound Description: This compound, a 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, represents a key structural motif found in a series of compounds synthesized as analogs of nalidixic acid, a quinolone antibacterial agent [].
    • Compound Description: This pyrrolo[2,3-b]pyridine nucleoside exhibits a unique conformational preference due to an intramolecular hydrogen bond. It adopts a syn conformation around the N-glycosidic bond, stabilized by the hydrogen bond between the pyridine nitrogen and the 5′-hydroxy group of the sugar moiety [].

      Compound Description: Also known as “nonane,” this compound is a crucial intermediate in the synthesis of moxifloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic []. Its stereochemistry is crucial for the biological activity of moxifloxacin.

      Compound Description: This compound, a 3,4-pyridinedicarboximide derivative, exhibits analgesic activity []. Its stability in aqueous solutions has been extensively studied due to its potential use as a pharmaceutical agent [].

    • Compound Description: This series of compounds was synthesized and evaluated for antitumor activity due to their structural similarity to ellipticine, a known antitumor agent []. Despite their close resemblance to ellipticine, these analogs did not exhibit significant antitumor properties, highlighting the importance of the precise positioning of heteroatoms and substituents for biological activity.
    • Compound Description: This series represents another group of ellipticine analogs synthesized and evaluated for antitumor activity []. Similar to the previous series, these pyrroloquinoline derivatives, despite their structural resemblance to ellipticine, did not demonstrate significant antitumor effects.
    • Compound Description: This series of compounds comprises potent and selective 5-HT1F receptor agonists, including LY334370 (1a), which demonstrated clinical efficacy in treating migraine headaches []. These agonists effectively inhibit dural inflammation in migraine models, providing insights into potential therapeutic avenues for migraine and other conditions associated with 5-HT1F receptor activity.
    • Compound Description: This class of compounds represents stable analogs designed to mimic the transition state involved in the enzymatic activity of adenosine deaminase []. Adenosine deaminase plays a crucial role in purine metabolism, and inhibitors targeting this enzyme have therapeutic potential for various conditions, including cancer and inflammatory diseases.
    • Compound Description: This compound is a key intermediate in synthesizing 1,7-dideaza-2′,3′-dideoxyadenosine, a pyrrolo[2,3-b]pyridine analog of the antiviral nucleoside 2′,3′-dideoxyadenosine [].
    • Compound Description: This potent and selective JAK1 inhibitor shows promise in treating pulmonary fibrosis []. Its efficacy in reducing STAT3 phosphorylation and improving lung function in a bleomycin-induced fibrosis mouse model highlights its potential as a therapeutic agent for this debilitating disease.
    • Compound Description: This compound is a potent and selective inhibitor of human dihydroorotate dehydrogenase (hDHODH) and has shown efficacy in treating inflammatory bowel disease (IBD) in preclinical models []. By inhibiting hDHODH, a key enzyme in pyrimidine biosynthesis, it demonstrates therapeutic potential for autoimmune diseases such as IBD.
    • Compound Description: This potent and selective MNK inhibitor has demonstrated efficacy in mitigating sepsis-associated acute spleen injury in a lipopolysaccharide-induced sepsis mouse model []. By inhibiting MNKs, kinases involved in regulating mRNA translation and protein synthesis, D25 reduces pro-inflammatory cytokine expression and oxidative stress, leading to improved organ function and potential therapeutic benefits for sepsis-related complications.

Properties

CAS Number

1261365-40-5

Product Name

4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

4-(dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C11H11F3N2O2

Molecular Weight

260.21 g/mol

InChI

InChI=1S/C11H11F3N2O2/c1-17-10(18-2)8-6-3-4-15-9(6)16-5-7(8)11(12,13)14/h3-5,10H,1-2H3,(H,15,16)

InChI Key

WJIYSKYEYSCWQE-UHFFFAOYSA-N

SMILES

COC(C1=C2C=CNC2=NC=C1C(F)(F)F)OC

Canonical SMILES

COC(C1=C2C=CNC2=NC=C1C(F)(F)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.